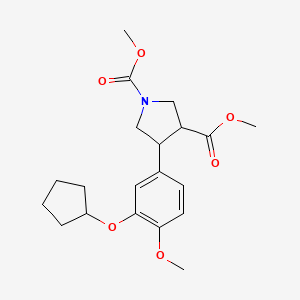

![molecular formula C42H64O19 B10781114 5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

K-STROFANTINA-GAMMA, también conocida como k-estrofantoósido, es un glucósido cardíaco derivado de las semillas de la planta Strophanthus kombé. Este compuesto forma parte de la familia de las cardenólidas, conocidas por sus potentes efectos sobre el corazón. Los glucósidos cardíacos como la K-STROFANTINA-GAMMA se han utilizado durante siglos en la medicina tradicional y todavía se utilizan en las prácticas médicas modernas por su capacidad para tratar ciertas afecciones cardíacas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de K-STROFANTINA-GAMMA normalmente implica la extracción del compuesto de las semillas de Strophanthus kombé. Las semillas se secan primero y luego se someten a una serie de extracciones con disolventes para aislar los glucósidos. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para purificar aún más el compuesto .

Métodos de Producción Industrial

En un entorno industrial, la producción de K-STROFANTINA-GAMMA implica procesos de extracción a gran escala. Las semillas se procesan a granel y se emplean técnicas cromatográficas avanzadas para garantizar la pureza y la uniformidad del producto final. El uso de métodos analíticos modernos, como la espectrometría de masas, ayuda a la identificación y cuantificación precisas del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

K-STROFANTINA-GAMMA experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: El compuesto puede reducirse para formar varios derivados reducidos.

Sustitución: Implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos específicos.

Reactivos y Condiciones Comunes

Agentes oxidantes: El permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂) se utilizan comúnmente.

Agentes reductores: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.

Reactivos de sustitución: Los halógenos y otros nucleófilos se utilizan a menudo en reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de K-STROFANTINA-GAMMA. Estos derivados pueden tener diferentes propiedades farmacológicas y se estudian a menudo por sus posibles usos terapéuticos .

Aplicaciones Científicas De Investigación

K-STROFANTINA-GAMMA tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la relación estructura-actividad de los glucósidos cardíacos.

Biología: Se investiga por sus efectos en los procesos celulares, especialmente en las células cardíacas.

Medicina: Se utiliza en el tratamiento de la insuficiencia cardíaca y ciertas arritmias.

Mecanismo De Acción

K-STROFANTINA-GAMMA ejerce sus efectos inhibiendo la enzima Na+/K±ATPasa, que es responsable de mantener los gradientes de iones sodio y potasio a través de la membrana celular. Esta inhibición conduce a un aumento de los niveles intracelulares de sodio, lo que a su vez reduce la actividad del intercambiador sodio-calcio. Como resultado, los niveles intracelulares de calcio aumentan, lo que promueve la activación de proteínas contráctiles como la actina y la miosina. Este mecanismo mejora la contractilidad cardíaca y es beneficioso para el tratamiento de la insuficiencia cardíaca .

Comparación Con Compuestos Similares

Compuestos Similares

Ouabaína: Otro glucósido cardíaco con un mecanismo de acción similar.

Digitoxina: Un glucósido cardíaco conocido utilizado en el tratamiento de afecciones cardíacas.

Estrofantidina: La forma aglicona de K-STROFANTINA-GAMMA, también utilizada por sus efectos cardíacos

Singularidad

K-STROFANTINA-GAMMA es única debido a su estructura glucósidica específica, que influye en su farmacocinética y farmacodinamia. En comparación con otros glucósidos cardíacos, tiene perfiles distintos de absorción, distribución, metabolismo y excreción, lo que la convierte en un compuesto valioso tanto en investigación como en entornos clínicos .

Propiedades

IUPAC Name |

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGYKHFZXQALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Dioxoisoindol-2-yl)-2-[[4-methyl-1-[[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781031.png)

![1-(1-Methyl-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10781032.png)

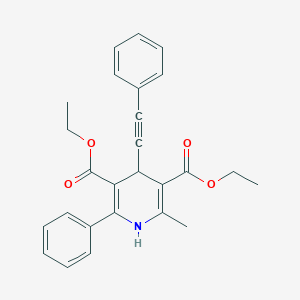

![Diethyl 2-methyl-4-[2-(4-nitrophenyl)ethenyl]-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10781033.png)

![2-{3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propyl}-hexahydro-pyrrolo[1,2-c]imidazole](/img/structure/B10781043.png)

![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)

![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)

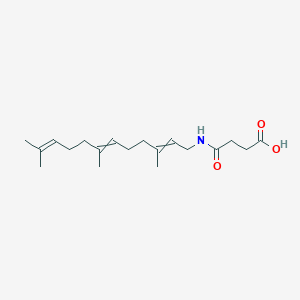

![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)

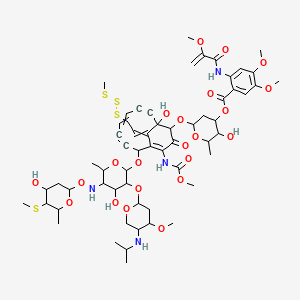

![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)

![2-{3-[4-(5-Chloro-2-methoxy-phenyl)-piperazin-1-yl]-propylamino}-pyrimidine-4-carboxylic acid amide](/img/structure/B10781112.png)